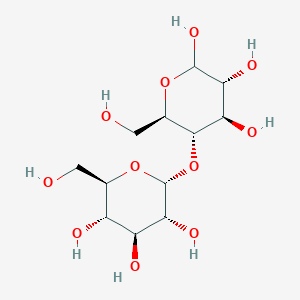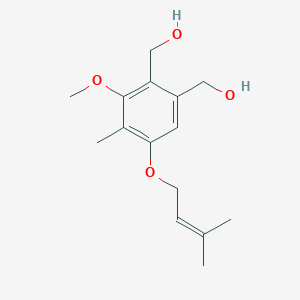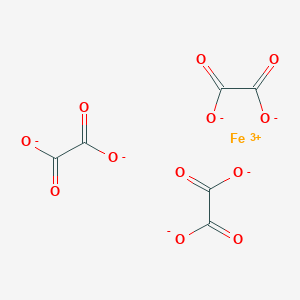
麦芽糖
描述
Maltose is a glycosylglucose consisting of two D-glucopyranose units connected by an alpha-(1->4)-linkage. It has a role as a sweetening agent, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a glycosylglucose and a maltooligosaccharide.
A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed).
D-Maltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-(+)-Maltose is a natural product found in Microchloropsis, Drosophila melanogaster, and other organisms with data available.
Maltose is a metabolite found in or produced by Saccharomyces cerevisiae.
A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing. (Grant and Hackh's Chemical Dictionary, 5th ed)
科学研究应用
生物制药制造
麦芽糖可用作无蛋白哺乳动物细胞培养(如CHO-K1细胞)中的能量来源,以提高重组单克隆抗体的产量 . 这种应用意义重大,因为它可以提高培养基中的碳水化合物含量并减少乳酸的产生,这对细胞的生长和生产力有利 .
糖基化分析
在生物制药的生产中,抗体的糖基化谱至关重要。 已证明麦芽糖会影响重组抗体的糖基化,这是制造过程中的一个重要考虑因素 .
药物递送系统
麦芽糖功能化载体已被用于靶向药物递送研究。 麦芽糖在生物医用材料中的功能应用包括其在药物递送系统研究中的应用,它可以增强药物的靶向性和释放 .
糖肽的检测
麦芽糖用于检测和鉴定低丰度N-连接糖肽。 这在蛋白质组学研究中特别有用,在蛋白质组学研究中,了解蛋白质修饰(如糖基化)至关重要 .
细胞培养中的能量来源
麦芽糖在无血清细胞培养中用作替代能量来源。 它对培养通常用于生物制造重组蛋白治疗剂的转化细胞系特别有利 .
酒精生产
在食品工业中,麦芽糖经常用于酒精生产。它在体内被分解成葡萄糖单元,然后可用于能量生产。 这种特性也被用于与代谢过程和能量利用相关的科学研究中 .
作用机制
Target of Action
Maltose primarily targets several enzymes, including Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, Maltose-binding periplasmic protein, Alpha-glucosidase, and Maltose binding protein . These enzymes are involved in the metabolism of maltose and play a significant role in its action.
Mode of Action
Maltose is formed from two units of glucose joined with an α(1→4) bond . When beta-amylase breaks down starch, it removes two glucose units at a time, producing maltose . This process is commonly observed in germinating seeds .
Biochemical Pathways
The biosynthetic and degradative pathways for the metabolism of maltose have been elucidated in a variety of organisms . Living organisms, from bacteria to humans, have evolved several classes of homologous transport systems for the cellular uptake of maltose . These systems serve as useful models for studying maltose biochemistry in higher organisms .
Pharmacokinetics
It’s known that maltose is rapidly metabolized in the body, primarily in the small intestine, where the enzyme maltase breaks it down into glucose units for absorption .
Result of Action
The primary result of maltose action is the production of glucose units, which are then absorbed by the body and used in various metabolic processes . This provides a source of energy and contributes to the regulation of blood sugar levels .
Action Environment
The activities of the enzymes that interact with maltose are regulated by various environmental stimuli, including stress from drought, cold, and heat . This suggests that environmental factors can influence the action, efficacy, and stability of maltose .
生化分析
Biochemical Properties
Maltose interacts with several enzymes and proteins. The enzyme diastase can hydrolyze starch to produce maltose . In the human body, the enzymes maltase and isomaltase break down maltose into two glucose molecules, which are then absorbed by the body . Maltose is a reducing sugar, meaning it can donate electrons and participate in redox reactions .
Cellular Effects
Maltose has significant effects on various types of cells and cellular processes. For instance, in yeast cells, maltose is involved in the fermentation process . In bacteria like Escherichia coli, maltose is involved in the transport and metabolism of glucose polymers .
Molecular Mechanism
Maltose exerts its effects at the molecular level through various interactions. It binds to the maltose transporter proteins in the cell membrane, facilitating its transport into the cell . Once inside the cell, maltose can be broken down into glucose by the enzyme maltase .
Temporal Effects in Laboratory Settings
The effects of maltose can change over time in laboratory settings. For instance, in yeast cells, the metabolism of maltose can be enhanced by increasing the activity of alpha-glucosidase .
Metabolic Pathways
Maltose is involved in several metabolic pathways. It is a product of the hydrolysis of starch in the presence of the enzyme diastase . Once maltose is broken down into glucose, it can enter the glycolysis pathway for further metabolism .
Transport and Distribution
Maltose is transported and distributed within cells and tissues through specific transporters. In bacteria like Escherichia coli, maltose is transported into the cell through the maltose transport system .
Subcellular Localization
Maltose is predominantly found in the cytoplasm of cells, where it is metabolized. In plants, maltose exported from the chloroplast is converted to free glucose and the glucosyl residues in a soluble heteroglycan by disproportionating enzyme 2 (DPE2) .
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-PICCSMPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Record name | maltose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maltose | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018093 | |
| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Maltose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
69-79-4, 16984-36-4 | |
| Record name | Maltose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
102-103 °C | |
| Record name | Maltose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)

![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)




![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
